Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
This compound features a partially saturated tetrahydrothiazolo[5,4-c]pyridine core, substituted at the 2-position with a methyl carbamate group and at the 5-position with a thiophen-2-ylmethyl carbamoyl moiety.
Properties
IUPAC Name |
methyl N-[5-(thiophen-2-ylmethylcarbamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-21-14(20)17-12-16-10-4-5-18(8-11(10)23-12)13(19)15-7-9-3-2-6-22-9/h2-3,6H,4-5,7-8H2,1H3,(H,15,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFFGYBMZGYWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazolo-pyridine core with thiophenic substituents. Its molecular formula is C14H16N4O2S2, and it has a molecular weight of approximately 316.43 g/mol. The structural formula can be represented as:
Anticancer Properties
Recent studies have demonstrated that methyl carbamates exhibit significant cytotoxic effects against various cancer cell lines. Specifically, the compound has shown potent activity against neuroblastoma and glioblastoma cells. For instance, in a study involving multiple human cancer cell lines, the compound exhibited growth inhibition concentrations (GI50) in the nanomolar range, indicating strong anticancer potential .
Table 1: Cytotoxicity Profile of Methyl Carbamate
| Cell Line | GI50 (nM) | TGI (nM) |
|---|---|---|
| Neuroblastoma | 23 | <100 |
| Glioblastoma | 69 | <10 |
| Other Cell Lines | <100 | <10 |
This table summarizes the growth inhibition concentrations observed for various cell lines treated with methyl carbamate.
The mechanism by which this compound exerts its effects is believed to involve interference with cellular processes critical for cancer cell survival. It may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of mitochondrial function. Additionally, the compound has been noted to enhance the effectiveness of radiation therapy in preclinical models by sensitizing tumor cells to radiation-induced damage .
Pharmacokinetics and Biodistribution
Pharmacokinetic studies indicate that methyl carbamates have favorable absorption characteristics when administered orally. In animal models, biodistribution studies showed significant uptake in brain tissues, which is crucial for targeting central nervous system tumors. The compound's hydrophobic nature facilitates its penetration across the blood-brain barrier, enhancing its therapeutic potential against brain tumors .
Case Studies
A notable case study involved the administration of methyl carbamate in conjunction with radiotherapy in mice models. The results indicated that when combined with a standard radiation dose, less than 0.5% of treated cells retained reproductive integrity post-treatment. This suggests a synergistic effect that could be leveraged for improved therapeutic outcomes in clinical settings .
Comparison with Similar Compounds
Core Structure Variations
- Target Compound : The partially saturated tetrahydrothiazolo[5,4-c]pyridine core reduces ring strain and increases conformational flexibility compared to fully aromatic analogs. This may improve binding to dynamic biological targets .
- Sulfonyl Derivatives (): Compounds such as 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine replace the carbamoyl group with sulfonyl moieties.
- Carboxylic Acid Derivative () : The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride features a carboxylic acid group, increasing hydrophilicity and ionization at physiological pH, which may limit blood-brain barrier penetration compared to the carbamate-containing target compound .
Substituent Analysis
- In contrast, sulfonyl derivatives () prioritize electrostatic interactions .
- Carbamate vs. Ureido Groups : The methyl carbamate in the target compound differs from the hydroperoxypropan-2-yl and ureido groups in ’s thiazolylmethylcarbamate analogs. Carbamates are less prone to hydrolysis than esters, suggesting improved metabolic stability over ureido-linked compounds .
Comparative Data Table
Research Implications
The target compound’s structural features position it as a hybrid between sulfonyl-derived antimicrobial agents () and carbamate-stabilized therapeutics (). Future studies should prioritize:
- Synthesis Optimization : Leverage methods from for introducing diverse substituents.
- Activity Screening : Test against Gram-positive/negative bacteria and fungi to compare with sulfonyl analogs.
- ADME Profiling : Evaluate metabolic stability and bioavailability relative to carboxylic acid derivatives.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via carbamate coupling reactions using acetonitrile as a solvent and triethylamine as a base under reflux conditions. Key intermediates like the thiazolo[5,4-c]pyridine core are often prepared via cyclization of thiourea derivatives with α,β-unsaturated ketones. Optimization involves adjusting solvent polarity (e.g., switching from acetonitrile to DMF for solubility) and reaction time (10–20 hours) to improve yields . Purity is confirmed through recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm hydrogen/carbon environments, particularly the thiophene and tetrahydrothiazolo pyridine moieties. Splitting patterns in the 6.5–7.5 ppm range verify thiophene substitution .
- HRMS : For exact mass validation (e.g., [M+H]+ ion) and detecting side products .
- IR Spectroscopy : Peaks at ~1640–1680 cm⁻¹ confirm carbamate (C=O) and amide (N–H) bonds .
Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design?
Calculated logP values (~2.5–3.0) suggest moderate hydrophobicity, necessitating polar aprotic solvents (e.g., DMSO) for dissolution in biological assays. Hydrogen-bond donor/acceptor counts (e.g., 3 donors, 5 acceptors) guide stability assessments in aqueous buffers .
Advanced Research Questions
Q. How can conformational dynamics in the tetrahydrothiazolo[5,4-c]pyridine core affect spectral interpretation?
Variable-temperature NMR (e.g., in DMSO-d₆) resolves splitting ambiguities caused by ring puckering or hindered rotation. For example, broadening of methylene (CH₂) signals at 2.5–3.5 ppm at 25°C sharpens at elevated temperatures (50–60°C), confirming dynamic equilibria . Computational modeling (DFT) further predicts dominant conformers .
Q. What strategies mitigate side reactions during carbamate formation?
- Catalyst selection : Use of N-ethyl-N,N-diisopropylamine over triethylamine reduces nucleophilic interference .
- Temperature control : Maintaining 0–5°C during coupling minimizes hydrolysis of the methyl carbamate group .
- Protecting groups : Temporary Boc protection of the pyridine nitrogen prevents unwanted alkylation .
Q. How can flow chemistry improve scalability and reproducibility?
Continuous-flow systems enable precise control of reaction parameters (residence time, mixing efficiency) for the oxidation and cyclization steps. Design of Experiments (DoE) models optimize reagent ratios (e.g., thiophene:carbamoyl chloride) and reduce batch-to-batch variability .
Q. What computational tools predict regioselectivity in thiophene substitution?
Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring. Molecular docking (AutoDock Vina) assesses steric effects of the thiophen-2-ylmethyl group on binding to biological targets .
Q. How do structural analogs resolve contradictions in biological activity data?
Comparing methyl carbamate derivatives with tert-butyl or allyl variants (e.g., from Edoxaban intermediates) clarifies the role of steric bulk in enzyme inhibition. For example, replacing the methyl group with a trifluoromethyl moiety enhances metabolic stability but reduces solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
